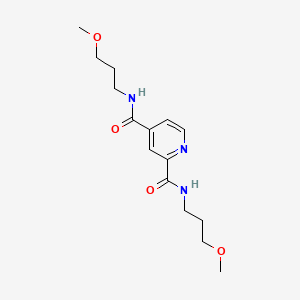
Safironil
Vue d'ensemble
Description
Safironil est un médicament à petite molécule connu pour ses propriétés antifibrotiques. Il agit comme un inhibiteur compétitif de la synthèse des protéines de collagène, ciblant principalement les cellules étoilées hépatiques (CEH) pour réduire la fibrogenèse hépatique . Initialement développé par Sanofi, this compound a montré un potentiel dans l'inversion de la fibrose hépatique, en particulier en association avec d'autres traitements .
Méthodes De Préparation
Safironil est synthétisé comme un inhibiteur compétitif de la prolyl 4-hydroxylase, une enzyme essentielle à la formation du collagène . La voie de synthèse implique une amidation des groupes carboxyles pour créer un promédicament inactif, qui est ensuite converti en sa forme active par déamidation oxydative par la famille des protéines hèmes du cytochrome P-450 . Cette méthode garantit la spécificité hépatique en raison de la forte concentration de cytochrome P-450 dans le foie .
Analyse Des Réactions Chimiques
Safironil subit plusieurs types de réactions chimiques, notamment :
Oxydation : This compound est converti en sa forme active par déamidation oxydative.
Inhibition : Il inhibe de manière compétitive la synthèse des protéines de collagène en ciblant la prolyl 4-hydroxylase.
Modulation de la fibrogenèse : This compound modifie le modèle de fibrose en augmentant le dépôt de collagène de type III et en diminuant le dépôt de collagène de type I.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les enzymes du cytochrome P-450 pour la déamidation oxydative . Les principaux produits formés à partir de ces réactions sont la forme active de this compound et les types de collagène modifiés dans le foie .
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés antifibrotiques. Ses applications comprennent :
Biologie : Il est utilisé dans la recherche sur l'activation des cellules étoilées hépatiques et la fibrogenèse.
Mécanisme d'action
This compound exerce ses effets en inhibant la prolyl 4-hydroxylase, une enzyme cruciale pour la formation du collagène . En inhibant de manière compétitive cette enzyme, this compound empêche l'activation des cellules étoilées hépatiques et réduit la synthèse du collagène . Cela conduit à une diminution de la fibrogenèse hépatique et à une modification du modèle de fibrose, avec une augmentation du dépôt de collagène de type III et une diminution du dépôt de collagène de type I .
Applications De Recherche Scientifique
Safironil has been extensively studied for its antifibrotic properties. Its applications include:
Mécanisme D'action
Safironil exerts its effects by inhibiting prolyl 4-hydroxylase, an enzyme crucial for collagen formation . By competitively inhibiting this enzyme, this compound prevents the activation of hepatic stellate cells and reduces collagen synthesis . This leads to a decrease in liver fibrogenesis and an alteration in the pattern of fibrosis, with increased type III collagen deposition and decreased type I collagen deposition .
Comparaison Avec Des Composés Similaires
Safironil est unique en son genre par sa capacité à cibler spécifiquement la prolyl 4-hydroxylase et à moduler la synthèse du collagène. Des composés similaires comprennent :
HOE 077 : Un autre inhibiteur de la prolyl 4-hydroxylase présentant des propriétés antifibrotiques similaires.
Alpha-Tocophérol : Réduit la peroxydation des lipides et atténue l'activation des cellules étoilées hépatiques.
Palmitate de rétinyle : Un rétinoïde qui réduit l'activation des cellules étoilées hépatiques.
Silymarine : Extraite du chardon-marie, elle a des effets mitigés dans les maladies hépatiques humaines.
This compound se distingue par son ciblage spécifique de la prolyl 4-hydroxylase et son efficacité dans les thérapies combinées de la fibrose hépatique .
Propriétés
IUPAC Name |
2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSXICGBWKECLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158677 | |
| Record name | Safironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134377-69-8 | |
| Record name | Safironil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAFIRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


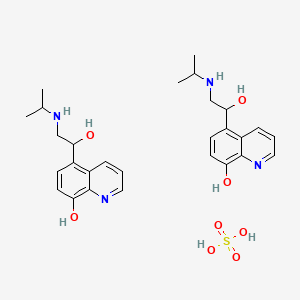
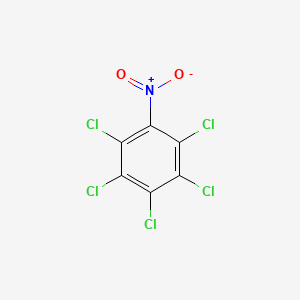

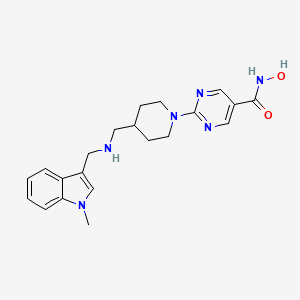
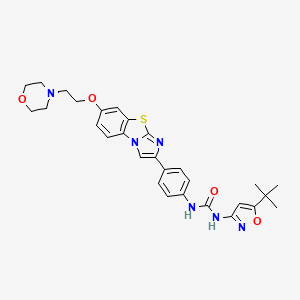


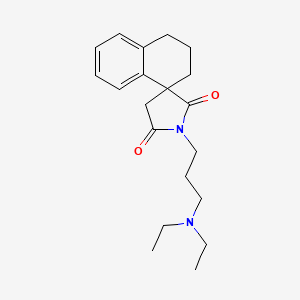



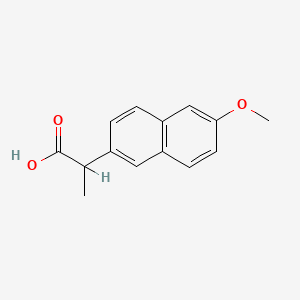

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
